Cpypp

Beschreibung

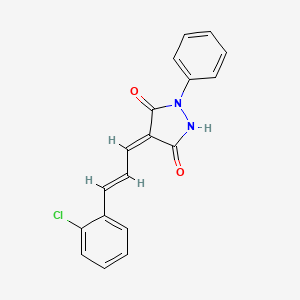

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZJFICTTKPNCK-KVDBUQHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Cpypp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cpypp, or 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a small-molecule inhibitor that has garnered significant interest for its specific targeting of the DOCK2-Rac1 signaling axis. This guide provides a comprehensive overview of the mechanism of action of Cpypp, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information is intended to serve as a technical resource for researchers in immunology, cell biology, and drug development.

Introduction

Dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF), is a critical regulator of lymphocyte migration and activation. Its aberrant activity is implicated in various inflammatory and autoimmune disorders. Cpypp has emerged as a valuable chemical probe to investigate DOCK2-dependent signaling and as a potential therapeutic lead. This document outlines the core mechanism of Cpypp, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of Cpypp

Cpypp functions as a direct inhibitor of the GEF activity of DOCK2. The primary mechanism involves the reversible binding of Cpypp to the DHR-2 (DOCK homology region 2) domain of DOCK2. This interaction allosterically prevents DOCK2 from catalyzing the exchange of GDP for GTP on the small GTPase Rac1, thereby keeping Rac1 in its inactive, GDP-bound state.

The inhibition of DOCK2-mediated Rac1 activation by Cpypp has been shown to be dose-dependent. This blockade of Rac1 activation subsequently disrupts downstream signaling pathways that are crucial for actin cytoskeleton reorganization, leading to impaired lymphocyte chemotaxis and activation in response to chemokines and antigen receptor stimulation.[1][2][3][4][5][6]

Signaling Pathway

The signaling pathway inhibited by Cpypp originates from the activation of chemokine receptors or antigen receptors on the surface of lymphocytes. This activation recruits DOCK2 to the plasma membrane, where it would normally activate Rac1. Cpypp intervenes at this critical step, preventing the downstream signaling cascade.

Quantitative Data

The inhibitory activity of Cpypp has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Cpypp

| Target | Assay Type | IC50 (μM) | Cell Line | Reference |

| DOCK2 | GEF Activity | 22.8 | Cell-free | [1][2] |

| DOCK5 | GEF Activity | Similar to DOCK2 | Cell-free | [4] |

| DOCK180 | GEF Activity | Similar to DOCK2 | Cell-free | [4] |

| DOCK9 | GEF Activity | Less effective | Cell-free | [1] |

| DOCK2-mediated Rac Activation | Rac Pulldown | - | HEK293T | [1] |

Table 2: In Vitro and In Vivo Experimental Conditions

| Parameter | Value | Assay | Reference |

| In Vitro Concentration | 100 μM | Rac Activation Assay | [1] |

| In Vivo Dosage (i.p.) | 5 mg/animal | T-cell Migration | [4] |

| In Vivo Dosage (i.p.) | 250 mg/kg | Acute Lung Injury Model | [4] |

| Resulting Plasma Concentration (30 min post 250 mg/kg i.p.) | 11.3 μM | Pharmacokinetics | [1] |

| Resulting Plasma Concentration (1 hr post 250 mg/kg i.p.) | 10.9 μM | Pharmacokinetics | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Cpypp.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of DOCK2 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1 in the presence and absence of Cpypp.

Materials:

-

Recombinant human DOCK2 (DHR-2 domain)

-

Recombinant human Rac1

-

Mant-GTP (fluorescent GTP analog)

-

GTP

-

GDP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Cpypp stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing Rac1 (1 µM) and Mant-GTP (200 nM) in assay buffer.

-

Add varying concentrations of Cpypp (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding recombinant DOCK2 (100 nM) to the wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 440 nm every 30 seconds for 30 minutes.

-

The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.

-

Plot the initial rates against the Cpypp concentrations to determine the IC50 value.

Rac Activation (Pulldown) Assay

This assay determines the amount of active, GTP-bound Rac1 in cells following stimulation and treatment with Cpypp.

Materials:

-

HEK293T cells

-

Expression vector for DOCK2

-

Expression vector for Rac1

-

Lipofectamine 2000

-

Cpypp

-

Stimulant (e.g., CCL21, 1 µg/mL)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors

-

GST-PAK1-PBD (p21-binding domain) beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Co-transfect HEK293T cells with DOCK2 and Rac1 expression vectors.

-

After 24 hours, pre-treat the cells with Cpypp (100 µM) or DMSO for 1 hour.

-

Stimulate the cells with a chemokine (e.g., CCL21) for 5 minutes.

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with GST-PAK1-PBD beads for 1 hour at 4°C to pull down active Rac1-GTP.

-

Wash the beads three times with Lysis Buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

T-Cell Chemotaxis (Transwell) Assay

This assay assesses the ability of T-cells to migrate towards a chemoattractant in the presence of Cpypp.

Materials:

-

Lymphocytes (e.g., primary T-cells or a T-cell line)

-

RPMI 1640 medium with 10% FBS

-

Chemoattractant (e.g., CXCL12, 100 ng/mL)

-

Cpypp

-

Transwell inserts (5 µm pore size)

-

24-well plate

-

Flow cytometer or plate reader for cell counting

Procedure:

-

Resuspend lymphocytes in RPMI 1640 medium.

-

Pre-incubate the cells with Cpypp (e.g., 40 µM) or DMSO for 30 minutes at 37°C.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated cell suspension to the upper chamber of the inserts.

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Remove the inserts and count the number of cells that have migrated to the lower chamber.

-

Calculate the percentage of migration relative to the total number of cells added.

Conclusion

Cpypp is a potent and specific inhibitor of the DOCK2-Rac1 signaling pathway. Its mechanism of action, centered on the inhibition of DOCK2's GEF activity, has been thoroughly characterized through a variety of in vitro and in vivo assays. The data and protocols presented in this guide provide a comprehensive resource for researchers studying DOCK2 signaling and for those interested in the development of novel anti-inflammatory and immunosuppressive therapies. The continued use of Cpypp as a research tool will undoubtedly lead to a deeper understanding of the physiological and pathological roles of the DOCK2-Rac1 axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CPYPP |CAS:310460-39-0 Probechem Biochemicals [probechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Blockade of inflammatory responses by a small-molecule inhibitor of the Rac activator DOCK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CPYPP in Regulating Rac1 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small GTPase Rac1 is a critical regulator of a myriad of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. Its activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, leading to Rac1 activation. Dysregulation of Rac1 signaling is implicated in numerous pathologies, including cancer and inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of CPYPP, a small molecule inhibitor that modulates Rac1 activation. While the nomenclature "Cpypp" and its putative identity as a "Cyclophilin-like protein partner of PI(3)K" lack substantiation in current scientific literature, the small molecule CPYPP is a well-characterized inhibitor of the DOCK2-Rac1 interaction. This guide will focus on the established mechanism of action of CPYPP, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to elucidate its role in the negative regulation of Rac1 activation.

Introduction: The CPYPP Molecule and its Target, the DOCK Family of GEFs

Rac1 activation is a pivotal event in cellular signaling, primarily driven by GEFs. The DOCK (Dedicator of Cytokinesis) family of proteins represents a major class of Rac GEFs, characterized by their DOCKER domain for recruiting Rac1 and a DHR-2 (DOCK homology region 2) domain that catalyzes the nucleotide exchange. CPYPP (4-[3-(2-Chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione) is a small molecule that has been identified as an inhibitor of the interaction between DOCK proteins and Rac1.[1][2][3] It functions by binding to the DHR-2 domain of DOCK2, thereby preventing the GEF activity required for Rac1 activation.[1][2] This inhibitory action makes CPYPP a valuable tool for studying DOCK-mediated signaling and a potential lead compound for therapeutic development.

Mechanism of Action: CPYPP as an Inhibitor of DOCK-Mediated Rac1 Activation

CPYPP exerts its regulatory role by directly interfering with the catalytic activity of DOCK family GEFs. The primary mechanism involves the reversible binding of CPYPP to the DHR-2 domain of DOCK2.[1][2] This binding event sterically hinders the interaction of DOCK2 with GDP-bound Rac1, thus inhibiting the exchange of GDP for GTP and preventing Rac1 activation. The inhibitory effect of CPYPP is not exclusive to DOCK2; it has also been shown to inhibit other DOCK family members, including DOCK1, DOCK5, and to a lesser extent, DOCK9.[1][2] This broader specificity suggests that CPYPP can be utilized to probe the functions of multiple DOCK proteins in various cellular contexts.

Quantitative Data on CPYPP Activity

The inhibitory potency of CPYPP has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of CPYPP required to inhibit 50% of the DOCK2 GEF activity.

| Target | Assay Type | IC50 (µM) | Reference |

| DOCK2DHR-2 | in vitro GEF activity | 22.8 | [1][2][3] |

| DOCK180 (DOCK1) | in vitro GEF activity | Inhibited | [1][2] |

| DOCK5 | in vitro GEF activity | Inhibited | [1][2] |

| DOCK9 | in vitro GEF activity | Weakly Inhibited | [1][2] |

Table 1: Inhibitory Activity of CPYPP against DOCK Family Proteins.

Cellular and In Vivo Effects of CPYPP

The inhibition of DOCK-mediated Rac1 activation by CPYPP translates into significant cellular and physiological effects, particularly in immune cells where DOCK2 is highly expressed.

-

Inhibition of Chemotaxis: Treatment of lymphocytes with CPYPP markedly reduces their chemotactic response to chemokines such as CCL21 and CXCL13.[1][2]

-

Suppression of T-cell Activation: CPYPP blocks Rac activation mediated by antigen receptors, leading to a reduction in T-cell activation.[1][2]

-

Reduction of Cell Migration in vivo: Intraperitoneal injection of CPYPP in mice has been shown to reduce the migration of adoptively transferred T-cells by over 75%.[1]

-

Suppression of DOCK2-induced Rac1 Activation in Cells: Overexpression of DOCK2 in HEK293T cells leads to increased Rac1 activation, which is significantly suppressed by treatment with 100 µM CPYPP for one hour.[1]

-

Attenuation of Breast Cancer Cell Migration: CPYPP has been shown to attenuate HER2-mediated breast cancer cell migration in vitro.

Detailed Experimental Protocols

Rac1 Activation Assay (Pull-down Method)

This protocol is a standard method to measure the amount of active, GTP-bound Rac1 in cell lysates.[4]

Materials:

-

Cells of interest (e.g., lymphocytes, HEK293T cells)

-

CPYPP (or vehicle control)

-

Lysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease inhibitors)

-

GST-PAK-PBD (p21-activated kinase binding domain) fusion protein

-

Glutathione-agarose beads

-

Wash Buffer (Lysis buffer without Igepal CA-630)

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

Secondary antibody and detection reagents

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with CPYPP at the desired concentration and for the specified time. A vehicle control (e.g., DMSO) should be run in parallel.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer containing GST-PAK-PBD.

-

Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Affinity Precipitation: Transfer the supernatant to a fresh tube and add glutathione-agarose beads. Incubate for 1 hour at 4°C with gentle rotation to allow the GST-PAK-PBD (bound to active Rac1) to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for Rac1. A fraction of the total cell lysate should be run as a control for total Rac1 levels.

-

Detection and Quantification: Use a suitable secondary antibody and detection reagent to visualize the bands. Quantify the band intensity to determine the relative amount of active Rac1, normalized to the total Rac1 in the lysates.

In Vitro GEF Assay

This assay measures the ability of a GEF (e.g., DOCK2) to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1 in the presence or absence of an inhibitor like CPYPP.

Materials:

-

Recombinant Rac1 protein

-

Recombinant DOCK2 (DHR-2 domain) protein

-

BODIPY-GTP (fluorescent GTP analog)

-

GDP

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

CPYPP (at various concentrations)

-

96-well plate and fluorescence plate reader

Protocol:

-

Loading of Rac1 with GDP: Pre-load recombinant Rac1 with a molar excess of GDP.

-

Reaction Setup: In a 96-well plate, set up reactions containing Assay Buffer, GDP-loaded Rac1, and varying concentrations of CPYPP.

-

Initiation of Reaction: Initiate the exchange reaction by adding a mixture of recombinant DOCK2 and BODIPY-GTP.

-

Fluorescence Measurement: Immediately begin measuring the increase in fluorescence over time using a fluorescence plate reader. The incorporation of BODIPY-GTP into Rac1 results in an increase in fluorescence.

-

Data Analysis: Calculate the initial rate of the reaction for each CPYPP concentration. Plot the reaction rates against the CPYPP concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

CPYPP integrates into the broader signaling network that governs cell migration and cytoskeletal rearrangement by targeting a key node: the DOCK-Rac1 axis. This axis is downstream of various cell surface receptors, including chemokine receptors and antigen receptors.

Conclusion and Future Directions

CPYPP serves as a potent and specific tool for investigating the role of DOCK family GEFs in Rac1-mediated cellular processes. Its ability to inhibit Rac1 activation by targeting the DOCK2 DHR-2 domain provides a clear mechanism of action that has been leveraged to dissect signaling pathways involved in cell migration, immune responses, and cancer metastasis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers seeking to utilize CPYPP in their studies. Future research may focus on optimizing the potency and specificity of CPYPP-related compounds for therapeutic applications, as well as further elucidating the roles of different DOCK family members in health and disease. The development of more advanced inhibitors based on the CPYPP scaffold could pave the way for novel treatments for a range of disorders driven by aberrant Rac1 signaling.

References

The Inhibitory Effect of Cpypp on Lymphocyte Chemotaxis and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphocyte trafficking is a cornerstone of the adaptive immune response, orchestrated by complex signaling networks that guide these cells to sites of inflammation, infection, and lymphoid organs. A critical mediator of lymphocyte migration is the dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) responsible for activating the Rho GTPase Rac. Dysregulation of lymphocyte migration is implicated in various autoimmune and inflammatory diseases, making the modulation of this process a key therapeutic strategy. This technical guide provides an in-depth examination of Cpypp, a small-molecule inhibitor of DOCK2, and its consequential effects on lymphocyte chemotaxis and migration. We will detail the underlying signaling pathways, present quantitative data on Cpypp's inhibitory activity, and provide comprehensive experimental protocols for studying its effects.

Introduction: The Role of DOCK2 in Lymphocyte Migration

Lymphocyte migration is a highly regulated process involving cell polarization, adhesion, and cytoskeletal reorganization. Chemokines, a class of chemoattractant cytokines, bind to G protein-coupled receptors (GPCRs) on the lymphocyte surface, initiating intracellular signaling cascades that culminate in directed cell movement. DOCK2 is a pivotal downstream effector of chemokine receptor signaling in hematopoietic cells.[1] Unlike conventional GEFs, DOCK2 belongs to the DOCK180 superfamily and activates Rac through its DHR-2 catalytic domain.[1] Activated Rac, in turn, orchestrates actin polymerization and the formation of lamellipodia, cellular protrusions that drive cell motility.[2][3] Given its central role, DOCK2 has emerged as a promising target for therapeutic intervention in diseases characterized by aberrant lymphocyte infiltration.

Cpypp: A Small-Molecule Inhibitor of DOCK2

Cpypp (4-[3'-(2″-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione) is a cell-permeable small molecule that has been identified as a potent and reversible inhibitor of DOCK2.[1][4] It exerts its inhibitory effect by binding to the DHR-2 domain of DOCK2, thereby preventing the GTP-GDP exchange on Rac1.[5][6] This blockade of DOCK2's GEF activity leads to a significant reduction in Rac activation downstream of both chemokine and antigen receptor stimulation, resulting in a marked impairment of lymphocyte chemotaxis and T cell activation.[4][5] Cpypp also exhibits inhibitory activity against other DOCK family members, including DOCK180 and DOCK5, though to a lesser extent against DOCK9.[5][6]

Signaling Pathways Modulated by Cpypp

The canonical pathway for chemokine-induced lymphocyte migration involves the activation of DOCK2 and subsequent Rac-mediated cytoskeletal changes. However, research has revealed a more complex signaling landscape with parallel pathways contributing to this process. In B lymphocytes, for instance, a complementary signaling pathway involving phosphoinositide 3-kinase δ (PI3Kδ) exists alongside the DOCK2-dependent pathway for CXCR5-mediated chemotaxis.[2] While Cpypp effectively blocks the DOCK2-mediated pathway, complete abrogation of B cell migration in response to CXCL13 requires the simultaneous inhibition of both DOCK2 and PI3Kδ.[2] This highlights the importance of considering these parallel signaling networks when evaluating the effects of DOCK2 inhibition.

Quantitative Data on Cpypp's Inhibitory Effects

The efficacy of Cpypp as a DOCK2 inhibitor has been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data regarding its impact on lymphocyte migration and related cellular processes.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for DOCK2 GEF Activity | 22.8 µM | Cell-free assay | [5][6] |

| In Vitro Rac Activation Inhibition | Marked suppression at 100 µM | HEK293T cells | [5] |

| In Vitro Chemotaxis Inhibition | Marked reduction | Lymphocytes | [5] |

| In Vivo T Cell Migration Inhibition | Reduction to <25% of control | Adoptively transferred T cells in mice | [5] |

| In Vivo Dosage (Intraperitoneal) | 5 mg per mouse | Mice | [5] |

| In Vivo Dosage (Intraperitoneal) | 250 mg/kg | Mice | [5] |

| Plasma Concentration (250 mg/kg i.p.) | 11.3 µM at 30 min | Mice | [5] |

| Plasma Concentration (250 mg/kg i.p.) | 10.9 µM at 1 hr | Mice | [5] |

Detailed Experimental Protocols

To facilitate further research into the effects of Cpypp on lymphocyte migration, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Lymphocyte Chemotaxis Assay (Transwell Assay)

This assay measures the directed migration of lymphocytes towards a chemoattractant through a porous membrane.

Materials:

-

Primary lymphocytes (e.g., murine splenocytes or human peripheral blood mononuclear cells)

-

RPMI 1640 medium with 0.5% BSA

-

Chemoattractant (e.g., 100 ng/mL CXCL13 or 1 µg/mL CCL21)

-

Cpypp stock solution (in DMSO)

-

Transwell inserts (5 µm pore size for lymphocytes)

-

24-well companion plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Isolate lymphocytes using standard procedures (e.g., density gradient centrifugation). Resuspend cells in RPMI 1640 with 0.5% BSA to a final concentration of 5 x 106 cells/mL.

-

Cpypp Treatment: Pre-incubate the lymphocyte suspension with the desired concentration of Cpypp (e.g., 10-100 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Assay Setup: Add 600 µL of RPMI 1640 with 0.5% BSA containing the chemoattractant to the lower wells of the 24-well plate. Add medium without chemoattractant to control wells.

-

Cell Seeding: Place the Transwell inserts into the wells. Add 100 µL of the pre-treated lymphocyte suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification: Carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber. Enumerate the migrated cells using a flow cytometer by acquiring events for a fixed period of time or by using counting beads.

-

Data Analysis: Calculate the percentage of migration relative to the total number of input cells. Compare the migration of Cpypp-treated cells to vehicle-treated controls.

Rac Activation Assay (Pull-down Assay)

This assay quantifies the amount of active, GTP-bound Rac in cell lysates.

Materials:

-

Lymphocytes

-

Cpypp

-

Chemoattractant (e.g., CCL21)

-

Rac activation assay kit (containing PAK-PBD agarose beads and lysis buffer)

-

Anti-Rac antibody

-

Western blotting reagents and equipment

Protocol:

-

Cell Treatment and Stimulation: Pre-treat lymphocytes with Cpypp or vehicle as described for the chemotaxis assay. Stimulate the cells with a chemoattractant for a short period (e.g., 1-5 minutes) at 37°C to induce Rac activation.

-

Cell Lysis: Immediately after stimulation, lyse the cells with ice-cold Mg2+ lysis/wash buffer provided in the kit.

-

Pull-down of Active Rac: Incubate the cell lysates with PAK-PBD (p21-activated kinase-binding domain) agarose beads for 1 hour at 4°C with gentle rocking. The PAK-PBD specifically binds to the active, GTP-bound form of Rac.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis/wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for Rac, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Compare the intensity of the Rac-GTP bands in Cpypp-treated samples to the vehicle-treated controls. Also, run a parallel blot with a portion of the total cell lysate to confirm equal protein loading.

In Vivo Lymphocyte Migration Assay (Adoptive Transfer)

This assay assesses the ability of lymphocytes to migrate to secondary lymphoid organs in a living animal.

Materials:

-

Donor and recipient mice

-

Cpypp

-

Fluorescent cell labeling dye (e.g., CFSE or CellTrace Violet)

-

Sterile PBS

-

Flow cytometer

Protocol:

-

Cell Preparation and Labeling: Isolate lymphocytes (e.g., splenocytes) from a donor mouse. Label the cells with a fluorescent dye according to the manufacturer's instructions.

-

Cpypp Administration: Administer Cpypp (e.g., 5 mg/mouse, intraperitoneally) or vehicle to the recipient mice 1 hour prior to cell transfer.

-

Adoptive Transfer: Intravenously inject the labeled lymphocytes (e.g., 1-2 x 107 cells in 100-200 µL of sterile PBS) into the recipient mice.

-

Migration Period: Allow the labeled cells to circulate and migrate to secondary lymphoid organs for a defined period (e.g., 2-24 hours).

-

Organ Harvest and Analysis: Euthanize the recipient mice and harvest the peripheral lymph nodes (e.g., inguinal, axillary, brachial) and spleen. Prepare single-cell suspensions from these organs.

-

Flow Cytometry: Analyze the cell suspensions by flow cytometry to quantify the percentage of fluorescently labeled (transferred) cells within the total lymphocyte population of each organ.

-

Data Analysis: Compare the number of transferred cells that have migrated to the lymph nodes and spleen in Cpypp-treated mice versus vehicle-treated mice.

Conclusion and Future Directions

Cpypp is a valuable research tool for elucidating the critical role of DOCK2 in lymphocyte chemotaxis and migration. Its ability to potently inhibit DOCK2-mediated Rac activation provides a means to dissect the molecular machinery of lymphocyte trafficking. The experimental protocols detailed in this guide offer a framework for investigating the effects of Cpypp and other potential DOCK2 inhibitors. Future research should focus on further characterizing the selectivity of Cpypp for different DOCK family members and exploring its therapeutic potential in preclinical models of autoimmune and inflammatory diseases. The development of more potent and specific DOCK2 inhibitors, guided by the insights gained from studies with Cpypp, holds promise for the generation of novel immunomodulatory therapies.

References

- 1. scispace.com [scispace.com]

- 2. Transwell migration assay to interrogate human CAR-T cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Leukocyte Migration to Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 5. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 6. Pull-down-assay-protocol | Sigma-Aldrich [sigmaaldrich.com]

Investigating the Signaling Pathways Affected by Cpypp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cpypp, chemically identified as 4-[3-(2-Chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a small-molecule inhibitor that has garnered attention for its specific effects on cellular signaling pathways crucial to immune cell function. This technical guide provides a comprehensive overview of the signaling pathways modulated by Cpypp, with a focus on its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and visual representations of the involved biological processes. Cpypp primarily targets the DOCK (Dedicator of Cytokinesis) family of proteins, which are atypical guanine nucleotide exchange factors (GEFs) for Rho GTPases. By inhibiting these proteins, Cpypp effectively modulates critical cellular processes such as cell migration, activation, and cytoskeletal rearrangement.

Core Mechanism of Action

Cpypp is a known inhibitor of DOCK2, a key Rac activator predominantly expressed in hematopoietic cells.[1][2][3][4][5] It also exhibits inhibitory activity against other members of the DOCK-A and DOCK-B subfamilies, including DOCK180 and DOCK5, while showing less activity against DOCK9, a member of the DOCK-D subfamily.[1][2][3][4][5] The primary mechanism of Cpypp is the inhibition of the guanine nucleotide exchange factor (GEF) activity of the DHR-2 (DOCK homology region 2) domain of DOCK proteins for Rac1.[1][2][3][4][5] This inhibition is reversible and dose-dependent, preventing the exchange of GDP for GTP on Rac1, thereby keeping it in an inactive state.[1][2] This blockade of Rac activation disrupts downstream signaling cascades that are essential for chemokine- and antigen receptor-mediated cellular responses, such as chemotaxis and T-cell activation.[1][2]

Data Presentation: Quantitative Inhibition of DOCK Family Proteins by Cpypp

The inhibitory activity of Cpypp has been quantified against several DOCK family proteins. The following table summarizes the available data.

| Target Protein | IC50 (µM) | Notes |

| DOCK2 | 22.8 | Cpypp inhibits the GEF activity of the DOCK2 DHR-2 domain for Rac1.[1][2][3][4][5] |

| DOCK180 | Inhibited | The specific IC50 value is not readily available in the provided search results. |

| DOCK5 | Inhibited | The specific IC50 value is not readily available in the provided search results. |

| DOCK9 | Less Inhibited | Cpypp shows lower potency against DOCK9 compared to DOCK2, DOCK180, and DOCK5.[1][2][3][4][5] |

Signaling Pathways Affected by Cpypp

Cpypp primarily impacts signaling pathways that rely on DOCK-mediated Rac activation. The two most prominent pathways are those downstream of chemokine receptors and the T-cell receptor (TCR).

Chemokine Receptor Signaling

Chemokine receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades that lead to cell migration. DOCK2 is a critical node in this pathway in lymphocytes.

Caption: Cpypp inhibits DOCK2 in chemokine signaling.

T-Cell Receptor (TCR) Signaling

Upon engagement with an antigen-presenting cell, the TCR initiates a signaling cascade that leads to T-cell activation and proliferation. DOCK2 plays a crucial role in translating TCR signals into Rac activation, which is necessary for the formation of the immunological synapse and subsequent T-cell responses.

Caption: Cpypp blocks DOCK2-mediated TCR signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Cpypp.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of a GEF to catalyze the exchange of GDP for GTP on a Rho GTPase. The protocol below is a representative method based on fluorescence spectroscopy.

Principle: The assay relies on a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) that is pre-loaded onto recombinant Rac1. Upon the addition of the GEF (DOCK2), the fluorescent GDP is exchanged for unlabeled GTP present in excess in the reaction buffer. The decrease in fluorescence, as the labeled GDP is released from Rac1, is monitored over time. Cpypp's inhibitory effect is quantified by its ability to slow down this exchange rate.

Protocol:

-

Reagent Preparation:

-

Purified, recombinant Rac1 protein.

-

Purified, recombinant DOCK2 DHR-2 domain.

-

Fluorescent GDP analog (e.g., 2'-(or-3')-O-(N-Methylanthraniloyl) Guanosine 5'-Diphosphate, trisodium salt - mant-GDP).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

GTP solution (10 mM).

-

Cpypp stock solution (in DMSO).

-

-

Loading Rac1 with Fluorescent GDP:

-

Incubate Rac1 with a 10-fold molar excess of the fluorescent GDP analog in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.

-

Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.

-

Remove excess unbound fluorescent GDP using a desalting column.

-

-

GEF Assay:

-

In a 96-well plate, add the fluorescent GDP-loaded Rac1 to the assay buffer.

-

Add Cpypp at various concentrations (and a DMSO control).

-

Initiate the exchange reaction by adding the DOCK2 DHR-2 domain and a high concentration of unlabeled GTP.

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 440 nm for mant-GDP).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each Cpypp concentration.

-

Plot the reaction rates against the Cpypp concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro GEF activity assay.

Rac Activation (Pull-down) Assay

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Principle: A fusion protein consisting of Glutathione S-transferase (GST) and the p21-binding domain (PBD) of p21-activated kinase (PAK) is used to specifically capture active Rac1-GTP. The PBD domain binds with high affinity to the GTP-bound conformation of Rac. The captured Rac1-GTP is then detected and quantified by western blotting.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., lymphocytes) to the desired density.

-

Treat the cells with Cpypp or DMSO (control) for the desired time.

-

Stimulate the cells with a chemokine or TCR agonist to induce Rac activation.

-

Lyse the cells in a lysis buffer containing protease inhibitors and the GST-PBD fusion protein.

-

-

Affinity Precipitation:

-

Incubate the cell lysates with glutathione-agarose beads at 4°C with gentle rotation to allow the GST-PBD to bind to the beads.

-

The GST-PBD bound to the beads will in turn "pull down" the active Rac1-GTP from the lysate.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection with an enhanced chemiluminescence (ECL) substrate.

-

Quantify the amount of pulled-down Rac1-GTP by densitometry. Also, run a western blot for total Rac1 from the input lysates to normalize the results.

-

Caption: Workflow for the Rac activation pull-down assay.

Conclusion

Cpypp is a valuable research tool for dissecting the roles of DOCK family proteins, particularly DOCK2, in immune cell signaling. Its ability to inhibit the GEF activity of DOCK2 and block downstream Rac1 activation provides a specific means to study the physiological and pathological processes that are dependent on these pathways. This guide has provided a comprehensive overview of Cpypp's mechanism of action, its effects on key signaling pathways, and the experimental methodologies used for its characterization. The provided diagrams offer a visual framework for understanding the complex molecular interactions involved. Further research into the therapeutic potential of DOCK2 inhibitors, like Cpypp, may lead to novel treatments for inflammatory and autoimmune diseases.

References

The Discovery and Initial Characterization of Cpypp: A DOCK2-Rac1 Interaction Inhibitor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of Cpypp (4-[3'-(2"-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione), a small-molecule inhibitor targeting the DOCK2-Rac1 signaling axis. The information presented herein is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development who are interested in the therapeutic potential of modulating this critical pathway.

Introduction

The dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of the Rho GTPase Rac. This activation is essential for a multitude of cellular processes, particularly in hematopoietic cells, including lymphocyte migration, activation, and the formation of the immunological synapse. Given its central role in the immune response, the DOCK2-Rac1 signaling pathway has emerged as a promising target for the development of novel immunomodulatory and anti-inflammatory therapeutics. Cpypp was identified as a first-in-class inhibitor of the DOCK2-Rac1 interaction, providing a valuable chemical tool to probe the function of this pathway and a scaffold for the development of more potent and specific inhibitors.

Quantitative Data Summary

The initial characterization of Cpypp yielded key quantitative data that define its potency and selectivity. This information is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of Cpypp

| Target | Assay Type | IC50 (µM) | Reference |

| DOCK2 DHR-2 Domain | GEF Activity Assay | 22.8 | [1] |

Table 2: Selectivity Profile of Cpypp against other DOCK Family Proteins

| DOCK Protein | Inhibition | Reference |

| DOCK180 | Inhibits | [1] |

| DOCK5 | Inhibits | [1] |

| DOCK9 | Less Inhibition | [1] |

Signaling Pathway and Mechanism of Action

Cpypp exerts its inhibitory effect by directly binding to the DHR-2 domain of DOCK2 in a reversible manner.[1] This binding event prevents DOCK2 from catalyzing the exchange of GDP for GTP on Rac1, thereby keeping Rac1 in its inactive, GDP-bound state. The inhibition of Rac1 activation downstream of DOCK2 has significant consequences for lymphocyte function, including reduced chemotaxis and T-cell activation.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the initial characterization of Cpypp. These protocols are based on established methods and are intended to be representative of the original discovery work.

In Vitro DOCK2 GEF Activity Assay

This assay measures the ability of DOCK2 to catalyze the exchange of GDP for a fluorescent GTP analog (mant-GTP) on Rac1. The increase in fluorescence upon mant-GTP binding to Rac1 is monitored over time.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

Prepare a stock solution of Cpypp in DMSO. Further dilute in assay buffer to desired concentrations.

-

Prepare solutions of purified recombinant DOCK2 DHR-2 domain and Rac1 protein in assay buffer.

-

Prepare a solution of mant-GTP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add the DOCK2 DHR-2 domain and Cpypp (or DMSO as a vehicle control) to the assay buffer.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of Rac1 and mant-GTP to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) every 30-60 seconds for 15-30 minutes.

-

Plot the fluorescence intensity against time for each condition.

-

Calculate the initial reaction rates from the linear portion of the curves.

-

Determine the IC50 value of Cpypp by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Rac Activation Assay (GST-PAK1-PBD Pulldown)

This assay determines the amount of active, GTP-bound Rac1 in cell lysates. The p21-binding domain (PBD) of PAK1 fused to GST specifically binds to GTP-bound Rac1.

Protocol:

-

Cell Culture and Treatment:

-

Culture lymphocytes (e.g., primary T-cells or a suitable cell line) under appropriate conditions.

-

Pre-incubate the cells with various concentrations of Cpypp or DMSO for 1-2 hours.

-

Stimulate the cells with a chemokine such as SDF-1α for a short period (e.g., 2-5 minutes) to induce Rac1 activation.

-

-

Cell Lysis and Pulldown:

-

Immediately lyse the cells on ice using a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, and protease inhibitors).

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate the supernatants with glutathione-Sepharose beads pre-loaded with GST-PAK1-PBD for 1 hour at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer to remove unbound proteins.

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Also, perform a Western blot for total Rac1 from the cell lysates to ensure equal protein loading.

-

T-Cell Chemotaxis Assay (Transwell Migration Assay)

This assay assesses the ability of T-cells to migrate towards a chemoattractant, a process dependent on Rac1 activation.

Protocol:

-

Assay Setup:

-

Use a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).

-

Add a solution containing a chemoattractant (e.g., SDF-1α) to the lower chamber.

-

In the upper chamber, add a suspension of T-cells that have been pre-treated with Cpypp or DMSO.

-

-

Migration:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.

-

-

Quantification of Migration:

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a cell counter or by flow cytometry.

-

Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.

-

Conclusion

The discovery of Cpypp as a DOCK2-Rac1 interaction inhibitor has provided a crucial tool for dissecting the role of this signaling pathway in immune cell function. The initial characterization data and experimental protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of targeting DOCK2. Future efforts may focus on developing more potent and selective analogs of Cpypp for the treatment of inflammatory and autoimmune diseases.

References

The Role of Cyclophilin D in Hematopoietic Cell Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase encoded by the PPIF gene, has emerged as a critical regulator of mitochondrial function and cell fate. Primarily known for its role in sensitizing the mitochondrial permeability transition pore (mPTP), CypD's influence extends to a variety of signaling pathways that are fundamental to the function of hematopoietic cells.[1][2] This technical guide provides an in-depth exploration of CypD's function in hematopoietic cell signaling, with a focus on its impact on cell viability, immune responses, and cell death pathways. We present quantitative data on the effects of CypD inhibition, detailed experimental protocols for studying CypD function, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating CypD as a therapeutic target in hematological and immunological disorders.

Core Function of CypD: Regulation of the Mitochondrial Permeability Transition Pore (mPTP)

CypD is a key modulator of the mPTP, a high-conductance channel in the inner mitochondrial membrane.[1] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately leading to cell death.[1] CypD's interaction with components of the mPTP complex, such as the F-ATP synthase, sensitizes the pore to opening in response to stimuli like high matrix Ca2+ and reactive oxygen species (ROS).[1][2] Inhibition or genetic deletion of CypD desensitizes the mPTP to these triggers, thereby protecting cells from mitochondrial-mediated cell death.

CypD in Hematopoietic Cell Signaling Pathways

CypD's influence on the mPTP has profound implications for various signaling pathways in hematopoietic cells, including T-lymphocytes, macrophages, and hematopoietic stem and progenitor cells.

T-Lymphocyte Activation and Survival

CypD plays a significant role in T-cell biology. The immunosuppressive drug Cyclosporin A (CsA), a well-known inhibitor of CypD, has long been used to prevent organ transplant rejection by suppressing T-cell activation. While CsA's primary immunosuppressive effect is through the inhibition of calcineurin, its interaction with cyclophilins, including CypD, also contributes to its effects on T-cells.

CypD has been shown to have a cell-extrinsic role in the survival of antiviral CD8+ T cells. During viral infections, CypD deficiency leads to reduced Type I Interferon (IFN-I) production and increased CD8+ T-cell death, resulting in a compromised antiviral response.

Macrophage-mediated Inflammation and Cell Death

In macrophages, CypD is implicated in the regulation of inflammation and programmed cell death. It has been shown to be involved in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Furthermore, CypD-mediated mPTP opening can lead to macrophage apoptosis and necroptosis, which are critical events in the resolution of inflammation and in the pathogenesis of inflammatory diseases like atherosclerosis.[3][4]

Hematopoietic Stem and Progenitor Cell Function

The role of CypD in hematopoietic stem and progenitor cells (HSPCs) is an emerging area of research. Given the importance of mitochondrial metabolism and homeostasis in maintaining the quiescence and differentiation potential of HSPCs, it is plausible that CypD's regulation of mitochondrial function is critical for normal hematopoiesis. Studies on knockout mice provide insights into the systemic effects of CypD deletion, which can inform its role in the hematopoietic system.

Quantitative Data on CypD Modulation in Hematopoietic Cells

The following tables summarize available quantitative data on the effects of CypD inhibitors on hematopoietic cell function.

Table 1: Effect of Cyclophilin D Inhibitors on T-Cell Proliferation

| Compound | Cell Type | Assay | Endpoint | IC50 | Reference |

| Sanglifehrin A | Human T-cells | IL-2 dependent proliferation | Proliferation | 200 nM | [5] |

Table 2: Effect of Cyclosporin A on Cytokine Secretion by Monocyte-like Cells

| Cell Line | Treatment | Cytokine | Effect | Concentration | Reference |

| U937 (undifferentiated) | PMA | IL-8 | Basal secretion significantly reduced | 200 ng/mL | [6] |

| U937 (DMSO-differentiated) | PMA | IL-8 | Basal secretion significantly reduced | 200 ng/mL | [6] |

Note: This table presents a selection of the reported data. The original study provides more detailed information on other cytokines.

Table 3: Hematopoietic Phenotype of Ppif-/- (CypD Knockout) Mice

| Phenotype | Observation | Implication | Reference |

| Resistance to ischemia/reperfusion injury | Protected from cell death in vivo | CypD is a key mediator of this form of cell death. | [7] |

| Altered macrophage function | Reduced macrophage apoptosis in atherosclerotic lesions | CypD promotes macrophage death in this context. | [3] |

Note: This table provides a qualitative summary. Detailed quantitative data on hematopoietic cell counts and differentiation markers in Ppif-/- mice are still being actively researched.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CypD function in hematopoietic cells.

Isolation of Mitochondria from Hematopoietic Cells

This protocol is adapted for cultured hematopoietic cells (e.g., lymphocytes, monocytes).

Materials:

-

Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Harvest hematopoietic cells (e.g., 50-100 x 106 cells) by centrifugation at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 5 mL of ice-cold MIB.

-

Allow the cells to swell on ice for 15-20 minutes.

-

Homogenize the cells with 20-30 strokes of a pre-chilled Dounce homogenizer. Monitor cell lysis under a microscope.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Gently wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

Mitochondrial Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to sequester Ca2+ before the induction of mPTP opening.

Materials:

-

Isolated mitochondria from hematopoietic cells.

-

CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 40 µM EGTA, pH 7.2.

-

Calcium Green-5N fluorescent dye.

-

CaCl2 solution (e.g., 10 mM).

-

Respiratory substrates (e.g., 5 mM pyruvate and 5 mM malate).

-

Fluorometric plate reader or spectrofluorometer.

Procedure:

-

Resuspend isolated mitochondria in CRC Assay Buffer to a final concentration of 0.5 mg/mL.

-

Add Calcium Green-5N to a final concentration of 1 µM.

-

Add respiratory substrates to energize the mitochondria.

-

Place the mitochondrial suspension in the fluorometer and record the baseline fluorescence (Excitation: ~506 nm, Emission: ~531 nm).

-

Add sequential pulses of a known concentration of CaCl2 (e.g., 10-20 nmol per pulse) at regular intervals (e.g., every 60 seconds).

-

Monitor the fluorescence of Calcium Green-5N. Mitochondrial Ca2+ uptake will be observed as a rapid decrease in fluorescence after each CaCl2 pulse, followed by a slow return to baseline.

-

The opening of the mPTP is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

-

The total amount of Ca2+ added before this massive release is the calcium retention capacity.

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume due to mPTP opening by monitoring the decrease in light scattering at 540 nm.

Materials:

-

Isolated mitochondria from hematopoietic cells.

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.

-

Inducing agent (e.g., CaCl2, high concentration).

-

Spectrophotometer capable of measuring absorbance at 540 nm.

Procedure:

-

Resuspend isolated mitochondria in Swelling Buffer to a final concentration of 0.2-0.5 mg/mL.

-

Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

-

Add the inducing agent (e.g., 200 µM CaCl2) to trigger mPTP opening.

-

Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Visualizing CypD-Related Signaling and Workflows

Signaling Pathways

The following diagrams illustrate the central role of CypD in mitochondrial-mediated cell death and its interaction with key signaling molecules.

Caption: CypD sensitizes the mPTP to Ca2+ and ROS, leading to apoptosis.

Caption: CypD's role in mtROS generation can influence NLRP3 inflammasome activation.

Experimental Workflows

The following diagrams outline the key steps in the experimental protocols described above.

Caption: Workflow for isolating mitochondria from hematopoietic cells.

Caption: Workflow for the Mitochondrial Calcium Retention Capacity (CRC) assay.

Conclusion and Future Directions

Cyclophilin D is a multifaceted protein that plays a pivotal role in the signaling networks of hematopoietic cells. Its function as a sensitizer of the mPTP places it at the crossroads of cell survival and death, with significant implications for immune regulation and the pathogenesis of hematological and inflammatory disorders. The development of specific CypD inhibitors holds therapeutic promise for a range of conditions, from ischemia-reperfusion injury to neurodegenerative diseases and potentially certain cancers.

Future research should focus on further elucidating the specific roles of CypD in different hematopoietic lineages and its interplay with other signaling pathways beyond the mPTP. A deeper understanding of the transcriptional and post-translational regulation of CypD in hematopoietic cells will also be crucial. The development of more specific and potent CypD inhibitors will be instrumental in translating our understanding of CypD's function into novel therapeutic strategies for a variety of human diseases.

References

- 1. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyroid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Corticosteroid - Wikipedia [en.wikipedia.org]

- 7. 009071 - Ppif[-] Strain Details [jax.org]

Understanding the Structure-Activity Relationship of Cpypp: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule Cpypp, a known inhibitor of Dedicator of Cytokinesis (DOCK) proteins. The document details its mechanism of action, quantitative activity, and the experimental protocols used for its characterization. While a detailed structure-activity relationship (SAR) for a broad series of Cpypp analogs is not extensively available in the public domain, this guide synthesizes the existing knowledge to aid in the rational design of future DOCK inhibitors.

Core Compound Profile

Cpypp, chemically known as 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, has been identified as a reversible inhibitor of DOCK2, a guanine nucleotide exchange factor (GEF) crucial for the activation of the small GTPase Rac.[1][2] This inhibition disrupts downstream signaling pathways involved in cell migration and immune cell function.

Table 1: Physicochemical Properties of Cpypp

| Property | Value |

| Chemical Name | 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione |

| Molecular Formula | C₁₈H₁₃ClN₂O₂ |

| Molecular Weight | 324.76 g/mol |

| CAS Number | 310460-39-0 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

Cpypp exerts its biological effects by directly targeting the DHR-2 domain of DOCK2, the catalytic domain responsible for GEF activity.[1][2] By binding to this domain, Cpypp prevents the exchange of GDP for GTP on Rac1, thereby inhibiting its activation.[1][2] This leads to a reduction in chemokine- and antigen receptor-mediated cellular responses, such as chemotaxis and T-cell activation.[1][2]

Quantitative Data and Selectivity

The inhibitory potency of Cpypp against DOCK2 has been quantified, along with its activity against other DOCK family members.

Table 2: In Vitro Inhibitory Activity of Cpypp

| Target | Assay Type | IC₅₀ (µM) | Reference |

| DOCK2 | GEF Activity Assay | 22.8 | [1] |

| DOCK180 | Not Specified | Inhibits | [1] |

| DOCK5 | Not Specified | Inhibits | [1] |

| DOCK9 | Not Specified | Less Active | [1] |

Structure-Activity Relationship (SAR)

Future SAR studies on the Cpypp scaffold could explore modifications at several key positions to potentially enhance potency and selectivity:

-

2-Chlorophenyl Group: Substitution on this ring could probe for additional hydrophobic or hydrogen-bonding interactions within the DOCK2 active site.

-

1-Phenyl Group: Altering this phenyl ring could impact the overall orientation of the molecule in the binding pocket.

-

Pyrazolidinedione Core: While likely essential for the core pharmacophore, subtle modifications might be tolerated.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Cpypp's activity.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of DOCK2 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1. Inhibition of this process by Cpypp is quantified.

Protocol Details:

-

Protein Expression and Purification: Recombinant DOCK2 DHR-2 domain and Rac1 are expressed in and purified from E. coli.

-

GDP Loading of Rac1: Purified Rac1 is incubated with an excess of GDP to ensure it is in its inactive state.

-

Reaction Mixture: The reaction is typically performed in a buffer containing MES-NaOH, NaCl, and MgCl₂.

-

Assay Initiation: The GDP-loaded Rac1 is mixed with a fluorescent GTP analog (e.g., BODIPY-FL-GTP). The reaction is initiated by the addition of the DOCK2 DHR-2 domain in the presence of varying concentrations of Cpypp (or DMSO as a vehicle control).

-

Fluorescence Measurement: The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to Rac1, is monitored over time using a plate reader.

-

Data Analysis: The initial rate of the reaction is calculated. The percentage of inhibition is determined relative to the vehicle control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Rac1 Activation Assay (Pull-down Assay)

This cell-based assay determines the amount of active, GTP-bound Rac1 in cells following stimulation and treatment with Cpypp.

Protocol Details:

-

Cell Culture and Treatment: A suitable cell line (e.g., lymphocytes) is cultured and treated with Cpypp at the desired concentration for a specified time (e.g., 1 hour).

-

Cell Stimulation: Cells are then stimulated with a chemokine (e.g., CCL21 or CXCL13) or via an antigen receptor to induce Rac1 activation.[1]

-

Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of Rac1.

-

Pull-down of Active Rac1: The cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1. This complex is then captured using glutathione-sepharose beads.

-

Western Blotting: The captured proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of pulled-down Rac1 is detected by immunoblotting with an anti-Rac1 antibody.

-

Analysis: The intensity of the Rac1 band in the pull-down fraction is compared between Cpypp-treated and untreated cells to determine the extent of inhibition of Rac1 activation. Total Rac1 levels in the whole-cell lysates are also assessed as a loading control.

Conclusion and Future Directions

Cpypp serves as a valuable chemical probe for studying the biological roles of DOCK2 and related proteins. Its ability to inhibit Rac1 activation through a direct interaction with the DHR-2 domain provides a solid foundation for the development of more potent and selective DOCK inhibitors. Future research should focus on a systematic medicinal chemistry effort to explore the structure-activity relationships of the pyrazolidinedione scaffold. Such studies will be instrumental in optimizing the pharmacological properties of this class of inhibitors for potential therapeutic applications in inflammatory diseases and cancer.

References

Cpypp as a Probe for Studying DOCK Protein Function: A Technical Guide

Introduction

The Dedicator of Cytokinesis (DOCK) family of proteins represents a class of atypical guanine nucleotide exchange factors (GEFs) that are critical regulators of Rho family GTPases, particularly Rac1. Unlike conventional Dbl-homology (DH) domain-containing GEFs, DOCK proteins utilize a DOCK homology region 2 (DHR-2) domain for their catalytic activity. These proteins are involved in a myriad of cellular processes, including cell migration, phagocytosis, and immune cell signaling. Given their diverse roles, understanding the specific functions of individual DOCK family members is a significant area of research.

This guide focuses on (4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione), known as Cpypp, a small-molecule inhibitor that serves as a valuable chemical probe for elucidating the function of DOCK proteins. Cpypp primarily targets the DOCK2-Rac1 interaction, providing a tool for researchers to investigate DOCK2-dependent signaling pathways and their physiological consequences.[1][2][3]

Mechanism of Action and Selectivity

Cpypp functions by binding to the DHR-2 domain of DOCK2 in a reversible manner.[1][2][4] This binding event directly inhibits the catalytic GEF activity of DOCK2, preventing the exchange of GDP for GTP on Rac1 and thereby blocking its activation.[1][2][5] The inhibitory effect is dose-dependent.[1][2]

While Cpypp is widely used as a DOCK2 inhibitor, it also exhibits activity against other DOCK-A subfamily members, including DOCK1 and DOCK5.[3][6] It shows less inhibitory activity towards DOCK9, a member of the DOCK-D subfamily, indicating a degree of selectivity.[1][6] However, one study noted that Cpypp may also inhibit the unrelated Rac1 GEF Trio, suggesting potential off-target effects that should be considered in experimental design.[7]

Quantitative Data

The inhibitory potency and cellular effects of Cpypp have been quantified in various studies. The following tables summarize key data points.

| Target | Assay Type | Parameter | Value | Reference |

| DOCK2DHR-2 | In Vitro GEF Activity | IC50 | 22.8 µM | [1][2][5][6] |

| Experimental System | Treatment | Observed Effect | Reference |

| HEK293T cells overexpressing DOCK2 | 100 µM Cpypp for 1 hr | Marked suppression of Rac activation | [1][8] |

| Human Neutrophils | Cpypp pre-treatment | Significant impairment of chemotaxis and ROS production | [4] |

| Mouse model of endotoxemia | 250 mg/kg Cpypp | Reduced MPO activity and severity of lung injury | [6] |

| Adoptive transfer in mice | 5 mg/mouse Cpypp (i.p.) 1 hr before transfer | T-cell migration reduced to <25% of control | [1][2][6] |

Signaling Pathways

DOCK proteins are crucial nodes in signaling cascades that translate extracellular cues into cytoskeletal changes via Rac GTPase activation. Cpypp is instrumental in dissecting these pathways.

Caption: General DOCK2-Rac1 signaling pathway.

Caption: Mechanism of DOCK2 inhibition by Cpypp.

Studies have used Cpypp to reveal that DOCK2 and PI3K form complementary signaling pathways for CXCR5-dependent B cell migration.[9] Only the simultaneous inhibition of both pathways completely abrogates migration.[9]

Caption: DOCK2 and PI3K complementary pathways in B cell migration.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Cpypp as a research tool.

Protocol 1: In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This biochemical assay measures the ability of DOCK2's DHR-2 domain to catalyze nucleotide exchange on Rac1 and its inhibition by Cpypp.

Materials:

-

Purified recombinant DOCK2DHR-2 protein

-

Purified recombinant Rac1 protein

-

Mant-GDP (N-methylanthraniloyl-GDP) or similar fluorescent nucleotide analog

-

GTP (non-hydrolyzable analog like GTPγS can also be used)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Cpypp stock solution in DMSO

-

96-well black plates for fluorescence reading

-

Fluorescence plate reader

Methodology:

-

Load Rac1 with Mant-GDP: Incubate Rac1 with a 10-fold molar excess of Mant-GDP in the presence of 10 mM EDTA for 30 minutes at room temperature to facilitate nucleotide exchange. Stop the reaction by adding MgCl2 to a final concentration of 20 mM.

-

Prepare Cpypp Dilutions: Prepare a serial dilution of Cpypp in assay buffer. Include a DMSO-only vehicle control.

-

Initiate Reaction: In the 96-well plate, combine the Mant-GDP-loaded Rac1, DOCK2DHR-2, and the desired concentration of Cpypp (or DMSO). Allow to incubate for 5-10 minutes.

-

Start Exchange: Initiate the nucleotide exchange by adding a 100-fold molar excess of unlabeled GTP.

-

Measure Fluorescence: Immediately begin monitoring the decrease in Mant fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm). The decrease in fluorescence corresponds to the release of Mant-GDP from Rac1.

-

Data Analysis: Calculate the initial rate of the reaction for each Cpypp concentration. Plot the rates against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Rac Activation (Pull-Down) Assay

This assay quantifies the amount of active, GTP-bound Rac in cells following stimulation and treatment with Cpypp.[2]

Materials:

-

Cpypp

-

Cell stimulant (e.g., chemokine like CCL21, anti-CD3ε antibody)[2]

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, protease inhibitors

-

GST-PAK1-PBD (p21-binding domain of p21-activated kinase 1) fusion protein coupled to glutathione-Sepharose beads

-

Anti-Rac antibody

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Cell Treatment: Culture cells to the desired density. Treat the cells with Cpypp (e.g., 100 µM) or DMSO vehicle for a specified time (e.g., 1 hour).[1]

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/ml CCL21) for a short period (e.g., 2-5 minutes) to induce Rac activation.[2]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Clarify Lysate: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Reserve Total Lysate: Collect a small aliquot of the supernatant to serve as the "total Rac" input control.

-

Pull-Down: Incubate the remaining supernatant with GST-PAK1-PBD beads at 4°C for 60 minutes with gentle rotation.[2] The PBD domain specifically binds to GTP-bound (active) Rac.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blotting: Analyze the eluted proteins (active Rac) and the total lysate samples by SDS-PAGE and Western blot using an anti-Rac antibody.[2] Densitometry can be used to quantify the ratio of active Rac to total Rac.

Caption: Workflow for Rac Activation Pull-Down Assay.

Protocol 3: In Vivo T-Cell Migration Assay

This protocol assesses the effect of Cpypp on T-cell migration in a live animal model.[1][6]

Materials:

-

C57BL/6 mice[2]

-

Donor mice expressing GFP-tagged DOCK2 (or fluorescently labeled spleen cells)[1][6]

-

Cpypp solution for injection (e.g., formulated in DMSO/PEG300/Tween-80/saline)[2][8]

-

Spleen cell isolation reagents (RPMI media, ACK lysis buffer)

-

Flow cytometer

Methodology:

-

Prepare Donor Cells: Isolate spleen cells from DOCK2-GFP knock-in mice. Prepare a single-cell suspension.

-

Prepare Recipient Mice: Administer Cpypp (e.g., 5 mg per mouse) or vehicle control to recipient C57BL/6 mice via intraperitoneal (i.p.) injection.[1][6]

-

Wait for Drug Distribution: Wait for 1 hour after injection to allow for Cpypp distribution in the animal.[1][2]

-

Adoptive Transfer: Adoptively transfer the isolated GFP-positive spleen cells into the Cpypp- or vehicle-treated recipient mice via intravenous (i.v.) injection.

-

Allow for Migration: Allow sufficient time (e.g., 18-24 hours) for the transferred cells to migrate to peripheral lymph nodes and other tissues.

-

Harvest and Analyze: Harvest peripheral lymph nodes from the recipient mice. Prepare single-cell suspensions.

-

Flow Cytometry: Analyze the cell suspensions by flow cytometry to determine the percentage of GFP-positive T cells that have migrated to the lymph nodes in the Cpypp-treated group versus the control group. A significant reduction in the percentage of migrated cells in the treated group indicates an inhibitory effect of Cpypp on T-cell homing.[1]

Caption: Workflow for In Vivo T-Cell Migration Assay.

Conclusion

Cpypp is a potent, cell-permeable inhibitor of DOCK2 and related DOCK-A subfamily proteins. Its ability to block the DOCK2-Rac1 interaction makes it an invaluable probe for dissecting the roles of these GEFs in lymphocyte activation, chemotaxis, and other Rac-dependent processes.[1][2] When used with appropriate controls and consideration for its selectivity profile, Cpypp provides a powerful pharmacological tool for researchers in immunology, cell biology, and drug development to investigate the complex signaling networks governed by DOCK proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CPYPP | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]

- 4. glpbio.com [glpbio.com]

- 5. CPYPP |CAS:310460-39-0 Probechem Biochemicals [probechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. DOCK2 and phosphoinositide-3 kinase δ mediate two complementary signaling pathways for CXCR5-dependent B cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cpypp in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cpypp is a cell-permeable small molecule that acts as a potent and specific inhibitor of the dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac.[1][2] DOCK2 is primarily expressed in hematopoietic cells and plays a crucial role in chemokine-mediated cell migration, T-cell activation, and immune synapse formation.[3] By binding to the DHR-2 domain of DOCK2, Cpypp allosterically inhibits its catalytic activity, thereby preventing the activation of Rac1.[1][4] This inhibition of the DOCK2-Rac1 signaling axis makes Cpypp a valuable tool for studying immune cell function and a potential therapeutic agent for inflammatory and autoimmune diseases.

These application notes provide detailed protocols for the use of Cpypp in in vitro cell culture experiments to study its effects on signaling pathways and cellular functions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in vitro use of Cpypp.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (DOCK2 GEF Activity) | 22.8 µM | Cell-free assay | [1][4] |

| Effective Concentration | 100 µM | T cells, B cells, HEK293T cells | [1][2][4] |

| Incubation Time | 1 hour | HEK293T cells | [1][4] |

| Stock Solution Storage | -20°C (1 year), -80°C (2 years) | N/A | [4] |

Experimental Protocols

Preparation of Cpypp Stock Solution

Materials:

-

Cpypp powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 50 mM in DMSO), calculate the required amount of Cpypp powder and DMSO.[2]

-

Aseptically weigh the Cpypp powder and transfer it to a sterile microcentrifuge tube.